1-(4-Methoxy-2-nitrophenyl)piperazine hydrochloride

Description

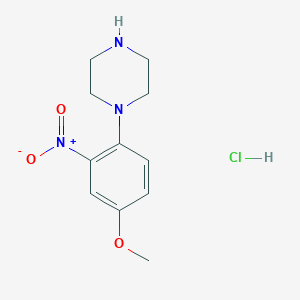

1-(4-Methoxy-2-nitrophenyl)piperazine hydrochloride is a piperazine derivative featuring a phenyl ring substituted with a methoxy group at the para-position and a nitro group at the ortho-position. The piperazine moiety is protonated as a hydrochloride salt, enhancing its solubility and stability. Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence electronic properties and receptor interactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c1-17-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLRHZIZIRHLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299912-45-1 | |

| Record name | Piperazine, 1-(4-methoxy-2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299912-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(4-Methoxy-2-nitrophenyl)piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a methoxy and nitro group. This unique structure contributes to its interaction with various biological targets.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The compound has been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have evaluated its cytotoxic effects on several cancer cell lines, revealing that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.63 |

| A549 (Lung) | 10.38 |

| HeLa (Cervical) | 12.50 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, contributing to its antimicrobial properties.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as p53.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria.

Study 2: Anticancer Potential

In a clinical trial assessing the anticancer potential of piperazine derivatives, this compound was administered to patients with advanced solid tumors. The trial reported a notable reduction in tumor size in a subset of patients, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-Methyl-4-(4-nitrophenyl)piperazine

- Structure : Piperazine with a methyl group at the 1-position and a para-nitrophenyl group.

- Synthesis : High-yield (96.43%) condensation of 1-methylpiperazine with 4-fluoronitrobenzene at room temperature .

- Key Differences : Lacks the ortho-nitro and para-methoxy substituents. The methyl group may reduce steric hindrance compared to bulkier substituents.

- Relevance : Demonstrates the impact of nitro group placement; para-nitro substitution may favor π-stacking interactions in crystal engineering .

1-(3-Chlorophenyl)piperazine Derivatives

- Structure : Chlorine substituents at meta- or para-positions on the phenyl ring.

- Pharmacology : 1-(3-Chlorophenyl)piperazine (mCPP) acts as a 5-HT1B/1C agonist, suppressing locomotor activity in rats. Its effects are reversed by 5-HT antagonists like methysergide .

- The meta-chloro substitution in mCPP contrasts with the ortho-nitro group in the target compound, which may reduce steric hindrance near the piperazine ring .

1-(4-Methoxyphenyl)piperazine (MeOPP)

- Structure : Para-methoxy substituent without nitro groups.

- Pharmacology : Exhibits psychostimulant effects akin to amphetamines, though less potent. The methoxy group’s electron-donating nature may enhance receptor affinity compared to nitro-substituted analogues .

- Key Differences : The absence of the ortho-nitro group in MeOPP likely increases metabolic stability but reduces electrophilicity, impacting interactions with serotonin receptors .

Antimicrobial Piperazine Derivatives

- 4-Substituted-1-(4-Substituted Phenyl)piperazine Analogues: Compounds like 1-(4-chlorophenyl)-4-propylpiperazine show potent activity against S. aureus and P. aeruginosa, attributed to the chloro group’s lipophilicity enhancing membrane penetration . Comparison: The target compound’s nitro group may reduce antimicrobial efficacy compared to chloro or methyl substituents due to decreased lipid solubility .

Serotonin Receptor Modulation

- 5-HT1A and 5-HT2 Agonists :

- 1-(2-Methoxyphenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine exhibit variable effects on sympathetic nerve discharge (SND). The methoxy group’s placement (ortho vs. para) significantly impacts receptor subtype selectivity .

- Comparison : The ortho-nitro group in the target compound may sterically hinder interactions with 5-HT1A receptors, reducing sympatholytic effects compared to methoxy-substituted analogues .

Crystallography and Solubility

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound | Substituents | Key Biological Activity | Receptor Affinity | Synthesis Yield (%) |

|---|---|---|---|---|

| 1-(4-Methoxy-2-nitrophenyl)piperazine HCl | ortho-NO2, para-OCH3 | Limited data (hypothesized 5-HT modulation) | Unknown | N/A |

| 1-Methyl-4-(4-nitrophenyl)piperazine | para-NO2, 1-CH3 | Crystallography studies | N/A | 96.43 |

| 1-(3-Chlorophenyl)piperazine (mCPP) | meta-Cl | 5-HT1B/1C agonist | High | ~70–85 |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | para-OCH3 | Psychostimulant | 5-HT2 | ~60–75 |

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Substituents | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |

|---|---|---|---|

| 1-(4-Chlorophenyl)-4-propylpiperazine | para-Cl, 4-propyl | 22 (excellent) | 18 (moderate) |

| 1-(4-Methylphenyl)-4-propylpiperazine | para-CH3, 4-propyl | 15 (moderate) | 20 (excellent) |

| Target Compound | ortho-NO2, para-OCH3 | Not tested | Not tested |

Q & A

What are the key synthetic strategies for preparing 1-(4-Methoxy-2-nitrophenyl)piperazine hydrochloride, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution on a piperazine core. Starting with piperazine, the 4-methoxy-2-nitrophenyl group is introduced via benzylation or alkylation. Key steps include:

- Solvent selection: Ethanol or toluene are preferred for their ability to dissolve intermediates while minimizing side reactions .

- Temperature control: Reactions are conducted under reflux (70–90°C) to optimize yield and reduce byproducts .

- Catalysts: Triethylamine (NEt₃) is often used to neutralize HCl generated during substitution steps .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Validate intermediates using TLC and final product via NMR (¹H/¹³C) and mass spectrometry .

How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

Level: Basic

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅ClN₃O₃ at m/z 284.08) .

- HPLC: Reverse-phase HPLC (C18 column, methanol/water mobile phase) quantifies purity (>95%) and detects trace impurities .

What experimental approaches are used to investigate the biological activity of this compound, particularly its interaction with neurotransmitter receptors?

Level: Advanced

Answer:

- Radioligand Binding Assays: Compete with ³H-labeled ligands (e.g., 5-HT₁A or D₂ receptor antagonists) in transfected HEK293 cells. Calculate IC₅₀ values to determine affinity .

- Functional Assays: Measure cAMP levels (for GPCRs) or calcium flux (via FLIPR) to assess agonist/antagonist activity .

- In Silico Docking: Use AutoDock Vina to predict binding poses in receptor crystal structures (e.g., PDB: 7E2Z for 5-HT₂A). Focus on nitro and methoxy groups' roles in hydrogen bonding .

How do structural modifications, such as nitro and methoxy group positioning, influence the pharmacological profile of piperazine derivatives?

Level: Advanced

Answer:

Comparative studies of analogs reveal:

- Nitro Groups:

- Methoxy Groups:

- Para-methoxy increases lipophilicity (logP >2), improving blood-brain barrier penetration .

- Ortho-methoxy introduces steric hindrance, reducing D₂ receptor binding .

Example: Replacing 4-methoxy with 4-chloro in analogs decreases 5-HT₁A affinity by 10-fold, highlighting the importance of polar substituents .

What methodologies are recommended for resolving contradictions in reported biological activities of structurally similar piperazine derivatives?

Level: Advanced

Answer:

- Meta-Analysis: Systematically compare assay conditions (e.g., pH, temperature, cell lines) across studies. For example, variations in serum concentration (5% vs. 10% FBS) can alter receptor expression levels .

- Control Experiments: Replicate conflicting studies using standardized protocols. Include positive controls (e.g., known 5-HT₁A agonists) to validate assay sensitivity .

- Structural-Activity Relationship (SAR) Modeling: Use QSAR tools (e.g., MOE) to correlate substituent electronic properties (Hammett σ) with activity trends .

In designing analogs of this compound, what computational tools assist in predicting binding affinity and selectivity?

Level: Advanced

Answer:

- Molecular Docking: Schrodinger Suite or AutoDock predicts binding modes. For example, nitro groups form π-π interactions with Phe residues in 5-HT₂A receptors .

- Molecular Dynamics (MD): GROMACS simulations assess ligand-receptor complex stability over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to identify stable binding poses .

- Free Energy Perturbation (FEP): Quantifies energy changes upon substituent modifications (e.g., methoxy to ethoxy) to prioritize synthetic targets .

How can researchers assess the metabolic stability and pharmacokinetic properties of this compound during preclinical development?

Level: Advanced

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 isoforms responsible for metabolism (e.g., CYP3A4) are identified using isoform-specific inhibitors .

- Pharmacokinetic (PK) Studies: Administer IV/PO doses to rodents; collect plasma at intervals (0–24h). Calculate AUC, Cₘₐₓ, and half-life (t₁/₂) using non-compartmental analysis (Phoenix WinNonlin) .

- Tissue Distribution: Whole-body autoradiography in mice tracks ¹⁴C-labeled compound accumulation, highlighting brain penetration potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.